molecular formula C7H11ClN4O B595750 (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol CAS No. 17435-30-2

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Cat. No. B595750
CAS RN: 17435-30-2
M. Wt: 202.642
InChI Key: WRJBPBYWEFCZSM-SCSAIBSYSA-N
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Description

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The synthesis method and mechanism of action of this compound have been extensively studied, and it has been found to have several biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in the production of pyrimidines. This, in turn, affects the proliferation of cells that require pyrimidines for DNA synthesis, such as cancer and immune cells.
Biochemical and Physiological Effects:
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several advantages for lab experiments. It is a highly specific inhibitor of dihydroorotate dehydrogenase, making it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes that are dependent on pyrimidines.

Future Directions

There are several future directions for the research on (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. One potential direction is to explore its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction is to study its effects on other cellular processes that are dependent on pyrimidines. Additionally, further research could be done to optimize the synthesis method and improve the potency and specificity of the compound.

Synthesis Methods

The synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves the reaction of (R)-2-amino-1-propanol with 5-amino-6-chloropyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The resulting product is a white crystalline solid with a high degree of purity.

Scientific Research Applications

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several potential applications in scientific research. It has been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidines. This makes it a potential candidate for the treatment of cancer and autoimmune diseases.

properties

IUPAC Name

(2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJBPBYWEFCZSM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=NC=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=C(C(=NC=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716463
Record name (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

CAS RN

17435-30-2
Record name (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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